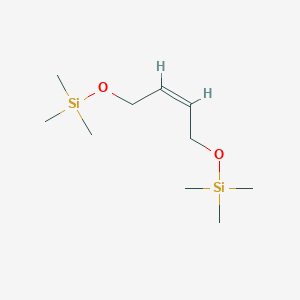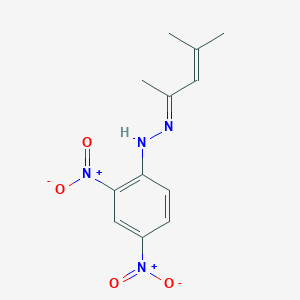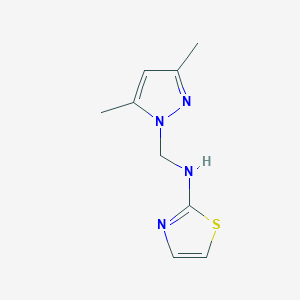
3,8-Dioxa-2,9-disiladec-5-ene, 2,2,9,9-tetramethyl-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1,4-Bis(trimethylsiloxy)-2-butene is an organosilicon compound with the molecular formula C10H24O2Si2. This compound is characterized by the presence of two trimethylsiloxy groups attached to a butene backbone. It is a versatile intermediate used in various organic synthesis processes due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,4-Bis(trimethylsiloxy)-2-butene typically involves the reaction of butadiene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through a silylation process, where the trimethylsilyl groups are introduced to the butene backbone. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of (Z)-1,4-Bis(trimethylsiloxy)-2-butene can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-1,4-Bis(trimethylsiloxy)-2-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted butenes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(Z)-1,4-Bis(trimethylsiloxy)-2-butene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of silicon-based drugs and diagnostic agents.
Industry: The compound is used in the production of silicone-based materials, including sealants, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of (Z)-1,4-Bis(trimethylsiloxy)-2-butene involves its ability to act as a silylating agent. The trimethylsiloxy groups can be transferred to other molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(trimethylsiloxy)-2-butene: Similar structure but different stereochemistry.
1,4-Bis(trimethylsiloxy)-2-butene (E): The E-isomer of the compound.
1,4-Bis(trimethylsiloxy)-2-butene (Z): The Z-isomer of the compound.
Uniqueness
(Z)-1,4-Bis(trimethylsiloxy)-2-butene is unique due to its specific stereochemistry, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable intermediate in organic synthesis, offering distinct advantages over its isomers and other similar compounds.
Eigenschaften
CAS-Nummer |
61549-43-7 |
|---|---|
Molekularformel |
C10H24O2Si2 |
Molekulargewicht |
232.47 g/mol |
IUPAC-Name |
trimethyl-[(Z)-4-trimethylsilyloxybut-2-enoxy]silane |
InChI |
InChI=1S/C10H24O2Si2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h7-8H,9-10H2,1-6H3/b8-7- |
InChI-Schlüssel |
CGHUMSBZDKNESK-FPLPWBNLSA-N |
Isomerische SMILES |
C[Si](C)(C)OC/C=C\CO[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)OCC=CCO[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B14154516.png)



![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)](/img/structure/B14154536.png)
![Dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14154538.png)


![5-(1-$l^{1}-oxidanyl-2,2,6,6-tetramethyl-3H-pyridin-4-yl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14154549.png)
![1-(4-Fluorophenyl)-3-({3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}amino)pyrrolidine-2,5-dione](/img/structure/B14154551.png)
![3-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B14154559.png)

![N-[[5-(3-chloro-4-methyl-phenyl)-2-furyl]methyleneamino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14154570.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14154579.png)
